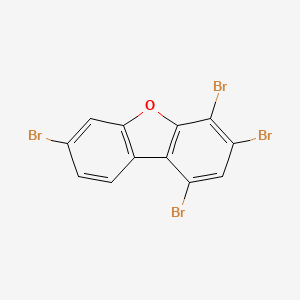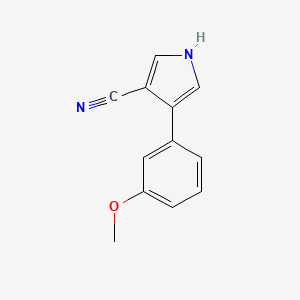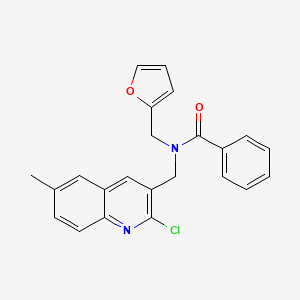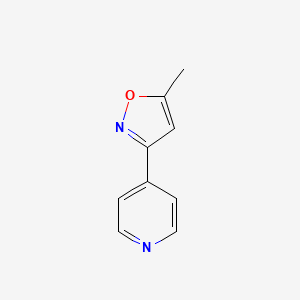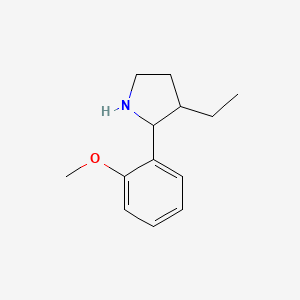
3-Ethyl-2-(2-methoxyphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-(2-methoxyphenyl)pyrrolidine is an organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group at the third position and a 2-methoxyphenyl group at the second position of the pyrrolidine ring. The molecular formula of this compound is C13H19NO, and it has a molecular weight of 205.3 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-methoxyphenyl)pyrrolidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst . Additionally, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of nickel and cerium catalysts enables the selective C(sp3)-C(sp2) cross-couplings with the extrusion of formaldehyde . This method offers operational simplicity, robustness, and a broad substrate scope, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-(2-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-(2-methoxyphenyl)pyrrolidine has a wide range of scientific research applications in various fields:
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine
- N-Ethyl-2-pyrrolidone
- N-Methyl-2-pyrrolidone
Uniqueness
3-Ethyl-2-(2-methoxyphenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications .
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
3-ethyl-2-(2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-3-10-8-9-14-13(10)11-6-4-5-7-12(11)15-2/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
BZUWHYSQMLVAIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCNC1C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12886188.png)
![N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide](/img/structure/B12886190.png)
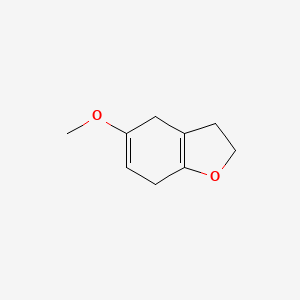
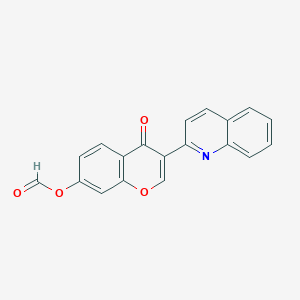
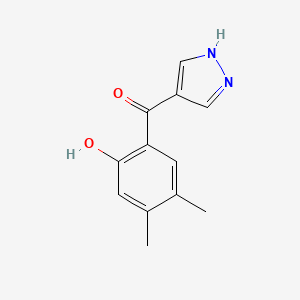

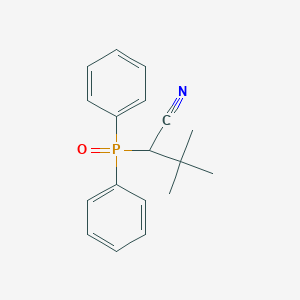
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12886233.png)

